molecular formula C23H21N5O2 B6523932 6-[4-(pyridin-2-yl)piperazine-1-carbonyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one CAS No. 440120-46-7

6-[4-(pyridin-2-yl)piperazine-1-carbonyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

Cat. No. B6523932
M. Wt: 399.4 g/mol
InChI Key: WBNWDGQFZPPPNB-UHFFFAOYSA-N
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Description

The compound is a novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivative . It was designed, synthesized, and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The compound was synthesized as part of a series of novel derivatives . The structures of the compounds were confirmed by spectral data . The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of the compound was scrutinized in 3D and 2D . The chlorine atom present in the bromo benzene moiety actively participated in the halogen bond formation with a water molecule .


Chemical Reactions Analysis

The compound’s chemical reactions were analyzed through docking studies . The studies revealed a correlation between the docking studies and most of the compounds were found to be less active .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were verified on the basis of their chemical shifts, multiplicities, and coupling constants .

Safety And Hazards

The compound was evaluated for its cytotoxicity on HEK-293 (human embryonic kidney) cells . The results indicate that the compounds are non-toxic to human cells .

Future Directions

The compound’s suitability for further development was revealed through docking studies . This suggests that the compound and its derivatives could be further explored for their potential as anti-tubercular agents .

properties

IUPAC Name

3-(4-pyridin-2-ylpiperazine-1-carbonyl)-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c29-22-17-5-1-2-6-18(17)25-19-9-8-16(15-20(19)26-22)23(30)28-13-11-27(12-14-28)21-7-3-4-10-24-21/h1-10,15,25H,11-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNWDGQFZPPPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)NC5=CC=CC=C5C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-(pyridin-2-yl)piperazine-1-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one

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